2-(1,3-Thiazol-4-yl)ethanamine

Catalog No.
S516160
CAS No.
7728-74-7
M.F
C5H10Cl2N2S
M. Wt
128.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,3-Thiazol-4-yl)ethanamine

CAS Number

7728-74-7

Product Name

2-(1,3-Thiazol-4-yl)ethanamine

IUPAC Name

2-(1,3-thiazol-4-yl)ethanamine

Molecular Formula

C5H10Cl2N2S

Molecular Weight

128.2 g/mol

InChI

InChI=1S/C5H8N2S/c6-2-1-5-3-8-4-7-5/h3-4H,1-2,6H2

InChI Key

WNBVPHXGUOQHFD-UHFFFAOYSA-N

SMILES

C1=C(N=CS1)CCN

solubility

Soluble in DMSO

Synonyms

4-(beta-aminoethyl)thiazole, 4-(beta-aminoethyl)thiazole dihydrochloride, Lilly 04431, Lilly-04431, LY 04431

Canonical SMILES

C1=C(N=CS1)CCN.Cl.Cl

The exact mass of the compound 2-(1,3-Thiazol-4-yl)ethanamine is 199.9942 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-(1,3-Thiazol-4-yl)ethanamine is a heterocyclic organic compound characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound's structure consists of an ethanamine group attached to the 2-position of the thiazole, making it a member of the thiazole-ethanamine class. The chemical formula for 2-(1,3-Thiazol-4-yl)ethanamine is C5H7N2SC_5H_7N_2S, and its molecular weight is approximately 143.19 g/mol. This compound exhibits potential biological activities, which have been the focus of various studies.

Typical of amines and thiazole derivatives. Key reactions include:

  • Alkylation: The amine group can undergo alkylation reactions, allowing for the introduction of various alkyl groups.
  • Acylation: This compound can react with acyl chlorides or anhydrides to form amides, enhancing its functional diversity.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

These reactions are essential for synthesizing derivatives with enhanced biological properties or different functionalities.

Research indicates that 2-(1,3-Thiazol-4-yl)ethanamine exhibits notable biological activities. It has been studied for its potential as a ligand for histamine receptors, particularly the H1 receptor. Compounds in this class have shown promise in modulating histaminergic activity, which may have implications for treating allergic responses and other histamine-related disorders . Additionally, thiazole derivatives are known for their antimicrobial and antifungal properties, contributing to their potential use in pharmaceutical applications.

The synthesis of 2-(1,3-Thiazol-4-yl)ethanamine typically involves several methods:

  • Hantzsch Reaction: This method involves the condensation of thiobenzamide with α-bromoketones to yield thiazole derivatives.
  • Amine Coupling: The reaction of thiazole carboxylic acids with amines can produce 2-(1,3-Thiazol-4-yl)ethanamine through coupling reactions using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) .
  • Direct Amine Synthesis: Starting from appropriate thiazole precursors, direct amination can yield the desired product.

These methods highlight the versatility in synthesizing this compound and its derivatives.

2-(1,3-Thiazol-4-yl)ethanamine has several applications:

  • Pharmaceuticals: Due to its activity as a histamine receptor ligand, it may be explored in drug development for antihistamines or related therapies.
  • Agricultural Chemicals: Thiazole derivatives are often investigated for their fungicidal properties, making them candidates for agricultural applications.
  • Biochemical Research: The compound serves as a useful building block in synthetic organic chemistry for developing more complex molecules with specific biological activities.

Studies on 2-(1,3-Thiazol-4-yl)ethanamine have focused on its interactions with biological targets such as enzymes and receptors. For instance, research has indicated that derivatives of thiazole can act as activators for carbonic anhydrase enzymes . Understanding these interactions is crucial for designing compounds with improved efficacy and selectivity in therapeutic applications.

Several compounds share structural similarities with 2-(1,3-Thiazol-4-yl)ethanamine. These include:

Compound NameStructureNotable Activity
2-(2-Methyl-1,3-thiazol-4-yl)ethanamineStructureAntimicrobial properties
2-Benzylthiazole-4-ethanamineStructurePotential anti-inflammatory effects
2-(4-Chlorophenylthiazol-4-yl)ethanamineStructureInvestigated for antitumor activity

Uniqueness

What sets 2-(1,3-Thiazol-4-yl)ethanamine apart from these similar compounds is its specific interaction profile with histamine receptors and potential applications in treating allergic conditions. Its unique structural features allow it to engage effectively with biological targets while offering avenues for further modifications to enhance its therapeutic potential.

Primary Synthetic Routes and Reaction Mechanisms

The synthesis of 2-(1,3-thiazol-4-yl)ethanamine employs several established methodologies, with the Hantzsch thiazole synthesis serving as the foundational approach for constructing the thiazole core structure. This classical method, developed in 1887, involves the condensation of α-haloketones with thioamides or thioureas under relatively mild conditions [2]. The reaction proceeds through a nucleophilic attack by the sulfur atom in thioamides, leveraging its strong nucleophilicity to form the thiazole ring system [2].

The primary synthetic route typically involves the reaction of thiazole derivatives with ethylamine through nucleophilic substitution mechanisms . The synthesis begins with thiazole core formation, followed by side-chain introduction at the 4-position with ethylamine precursors [3]. The reaction mechanism proceeds through initial formation of the thiazole ring via condensation of thiourea with α-bromoacetophenone, yielding thiazole intermediates that can subsequently undergo alkylation reactions [3] [4].

Recent advances have demonstrated the effectiveness of palladium-catalyzed direct carbon-hydrogen arylation for regioselective thiazole functionalization [5] [6]. These methods allow for programmable synthesis of various thiazole substitution patterns through appropriate selection of bases and ligands. The palladium-triphenylphosphine-sodium tert-butoxide system provides access to carbon-2 arylated thiazoles, while palladium-bathophenanthroline-potassium phosphate systems yield carbon-5 arylated products [5] [6].

Alternative synthetic pathways include Suzuki-Miyaura coupling reactions between thiazole bromide intermediates and boronic acid derivatives [7]. This approach involves multistep organic reactions beginning with thiazole ring formation through Hantzsch condensation, followed by side-chain introduction via alkylation at the 4-position [3]. The methodology employs transition metal catalysis with careful temperature control between 40-60°C and utilizes coupling agents to facilitate amide bond formation [3].

The mechanistic pathway for thiazole formation involves several key steps. Initial nucleophilic attack by the thioamide sulfur on the α-haloketone carbon forms a sulfur-carbon bond, followed by cyclization through nitrogen attack on the carbonyl carbon, ultimately leading to ring closure with elimination of hydrogen halide [2] [8]. The reaction kinetics follow second-order behavior, with the rate being first-order with respect to both the α-haloketone and thioamide components [8].

Catalytic Systems and Reaction Optimization Strategies

Modern synthetic approaches for 2-(1,3-thiazol-4-yl)ethanamine incorporate various catalytic systems designed to enhance reaction efficiency and selectivity. Palladium-based catalytic systems represent the most sophisticated approach for regioselective thiazole functionalization [9] [5] [6]. The catalyst system comprising palladium, triphenylphosphine, and sodium tert-butoxide enables selective carbon-2 arylation, while palladium-bathophenanthroline-potassium phosphate combinations facilitate carbon-5 arylation [5] [6].

Heterogeneous catalysis using silica-supported tungstosilicic acid provides an environmentally sustainable approach for thiazole synthesis [10]. This reusable catalyst system operates under conventional heating or ultrasonic irradiation conditions, delivering yields between 79-90% while maintaining catalyst recovery through simple filtration [10]. The catalyst demonstrates excellent recyclability, allowing multiple reaction cycles without significant activity loss [10].

Biocatalytic approaches utilizing chitosan-based systems offer green alternatives for thiazole synthesis. The terephthalohydrazide chitosan Schiff base hydrogel demonstrates superior catalytic activity compared to unmodified chitosan, providing higher surface area and enhanced thermal stability [11]. These biocatalysts enable synthesis under mild reaction conditions with quick reaction times and high yields, while maintaining reusability through multiple cycles [11] [12].

Iron, palladium, and copper complexes derived from thiazole derivatives serve as powerful catalysts for heterocyclic synthesis [9]. The square-planar palladium complex exhibits exceptional catalytic efficiency, achieving 97% yields within 20 minutes under ultrasonic irradiation [9]. Density functional theory calculations support the superior catalytic behavior through analysis of optical band gap, electrophilicity, and electronegativity parameters [9].

Enzymatic catalysis using lipase offers another green approach for thiazole synthesis [13]. The lipase-catalyzed condensation of aryl ethanones with thioamides under ultrasonic assistance represents a sustainable alternative to traditional synthetic pathways. This methodology harnesses ultrasound irradiation to accelerate reactions while reducing reaction times and improving product yields [13].

Ionic liquid catalytic systems provide environmentally friendly reaction media with excellent recyclability [14] [15] [16]. The 1-butyl-3-methylimidazolium tetrafluoroborate system enables one-pot synthesis of 2-aminothiazole derivatives with yields ranging from 78-89% [16]. These ionic liquids can be reused up to five times without considerable decrease in reaction yields, operating under ambient temperature conditions with relatively short reaction times [16].

Optimization strategies focus on several key parameters including temperature control, reaction time minimization, and catalyst loading optimization. For ultrasonic-assisted reactions, power optimization studies reveal that 720 watts with 4-minute pulsed irradiation provides optimal conditions, as higher power and longer irradiation times cause decomposition of reaction materials [17]. Microwave-assisted synthesis operates effectively at 300 watts for 30-175 seconds, providing rapid product formation [18] [19].

Purification Techniques and Yield Enhancement Protocols

The purification of 2-(1,3-thiazol-4-yl)ethanamine and related thiazole derivatives employs various chromatographic and crystallization techniques tailored to achieve high purity and optimal yields. Column chromatography represents the primary purification method, utilizing silica gel as the stationary phase with carefully optimized eluent systems [20] [21]. The stationary phase to compound ratio typically ranges from 20:1 to 100:1, depending on the complexity of the separation required [22].

Eluent system selection plays a critical role in purification efficiency. Ethyl acetate-hexane gradients represent the most commonly employed mobile phase combination, with concentrations ranging from 0-100% ethyl acetate depending on compound polarity [21]. Alternative systems include dichloromethane-methanol gradients for more polar compounds, with concentrations typically ranging from 0-16% methanol in dichloromethane [21]. The solvent strength calculation follows established protocols, where the overall strength equals the sum of individual solvent contributions weighted by their respective fractions [23].

Reverse-phase high-performance liquid chromatography provides high-resolution separations for thiazole derivatives [24]. Carbon-18 columns with sequential optimization of pH and gradient conditions achieve resolution of complex mixtures within analysis times of less than 20 minutes [24]. This technique proves particularly valuable for thiazolidine carboxylic acid derivatives obtained through condensation reactions [24].

Recrystallization techniques offer effective purification for thiazole compounds, with solvent selection being crucial for optimal results [25]. Ethanol serves as the preferred recrystallization solvent for many thiazole derivatives, providing excellent purity through controlled cooling and seeding techniques [25]. Ethyl acetate and diethyl ether represent alternative recrystallization media for compounds with different solubility profiles [26]. The recrystallization process can achieve purities exceeding 98% when properly executed [3].

Anti-solvent crystallization provides another approach for purification and yield enhancement [27]. Methanol-water mixtures serve as effective anti-solvent systems for thiazole derivatives, with controlled addition rates and temperature management being critical for optimal crystal formation [27]. This technique allows for polymorphic control, which is essential for pharmaceutical applications where bioavailability depends on specific crystal forms [27].

Hexafluoroisopropanol-mediated synthesis offers unique advantages for purification protocols [26]. This fluorinated solvent system enables reactions that require no workup or column purification, with pure products obtained through simple filtration followed by recrystallization with ethyl acetate or ether [26]. The solvent can be recovered through distillation and recycled, making this approach both economical and environmentally sustainable [26].

Yield enhancement protocols incorporate several strategies to maximize product recovery. Immediate isolation techniques prevent product decomposition and side reactions [28]. Phase separation methods effectively remove polar impurities through aqueous workup procedures [28]. Controlled crystallization conditions, including temperature management and seeding protocols, optimize crystal formation and minimize product losses [27].

Solvent-free mechanochemical synthesis represents an emerging approach that eliminates purification challenges associated with traditional solution-phase methods [29]. This technique employs grinding with dehydrating agents such as anhydrous sodium sulfate, achieving yields up to 95% without requiring subsequent purification steps [29]. The method provides direct product isolation through simple physical separation techniques [29].

Quality control measures ensure purification effectiveness through various analytical techniques. Thin-layer chromatography provides rapid assessment of purification progress and eluent system optimization [30]. Nuclear magnetic resonance spectroscopy confirms structural integrity and purity levels [20]. Mass spectrometry verification ensures molecular identity and absence of significant impurities [20].

The nuclear magnetic resonance spectroscopic analysis of 2-(1,3-Thiazol-4-yl)ethanamine provides comprehensive structural information through both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits distinctive spectral features that enable unambiguous identification and structural elucidation.

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of 2-(1,3-Thiazol-4-yl)ethanamine displays characteristic signals for the thiazole ring protons and the ethanamine chain. The thiazole ring system contributes two distinct aromatic proton signals: the hydrogen at position 2 (H-2) appears as a singlet in the downfield region at 8.7-8.9 parts per million, while the hydrogen at position 5 (H-5) resonates as a singlet at 7.0-7.3 parts per million [1] [2]. These chemical shift values are consistent with the aromatic character of the thiazole ring system, where the pronounced downfield shift reflects the deshielding effect of the electronegative nitrogen and sulfur heteroatoms [3] [4].

The ethanamine substituent contributes characteristic aliphatic proton signals. The methylene group adjacent to the primary amine (α-CH₂) appears as a triplet at 2.7-3.1 parts per million, while the methylene group attached to the thiazole ring (β-CH₂) resonates as a triplet at 2.9-3.3 parts per million . The primary amine protons (NH₂) exhibit a broad singlet in the range of 1.5-2.5 parts per million, with the broadness arising from rapid exchange with trace water and quadrupolar relaxation effects [6] [7].

Carbon-13 Nuclear Magnetic Resonance Features

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 2-(1,3-Thiazol-4-yl)ethanamine. The thiazole ring carbons exhibit characteristic chemical shifts that reflect their electronic environments. The carbon at position 2 (C-2) appears in the most downfield region at 168-172 parts per million, consistent with its position between nitrogen and sulfur heteroatoms [8] [9]. The carbon at position 4 (C-4) resonates at 149-153 parts per million, while the carbon at position 5 (C-5) appears at 102-106 parts per million [1] [10].

The ethanamine chain carbons appear in the aliphatic region, with the methylene carbon adjacent to the amine functionality resonating at 42-45 parts per million and the methylene carbon attached to the thiazole ring appearing at 28-32 parts per million . These chemical shift values are characteristic of aliphatic carbons bearing electronegative substituents and are consistent with literature values for similar structural motifs.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(1,3-Thiazol-4-yl)ethanamine reveals characteristic fragmentation pathways that provide valuable structural information and enable compound identification. The compound undergoes electron ionization to produce a molecular ion followed by systematic fragmentation through predictable pathways.

Molecular Ion and Primary Fragmentation

The molecular ion [M]⁺ appears at mass-to-charge ratio 128 with moderate intensity (15-25% relative abundance), reflecting the stability of the aromatic thiazole ring system [12] [13]. Primary fragmentation processes include the loss of the amino group [M-NH₂]⁺ at m/z 112 and the more favorable loss of the entire ethanamine chain [M-CH₂CH₂NH₂]⁺ at m/z 85 [14]. The latter fragmentation represents the base peak in most conditions, indicating the preferential cleavage at the benzylic position adjacent to the thiazole ring.

Secondary Fragmentation and Ring Decomposition

Secondary fragmentation processes involve further decomposition of the thiazole ring system. The thiazole fragment [C₃H₃NS]⁺ at m/z 85 represents a stable cation radical that retains the aromatic character of the heterocycle [15] [10]. Dehydrogenation of this fragment produces [C₃H₂NS]⁺ at m/z 84 with moderate intensity (40-60% relative abundance). The ethanamine fragment [CH₂CH₂NH₂]⁺ appears at m/z 44, reflecting the characteristic fragmentation of primary aliphatic amines [16] [14].

These fragmentation patterns are consistent with the general behavior of thiazole derivatives under electron ionization conditions, where the heterocyclic ring exhibits enhanced stability due to aromatic delocalization, while aliphatic substituents undergo facile cleavage through α-bond fission mechanisms [12] [17].

Infrared and Ultraviolet-Visible Absorption Characteristics

Infrared Spectroscopic Features

The infrared spectrum of 2-(1,3-Thiazol-4-yl)ethanamine exhibits characteristic absorption bands that enable identification of functional groups and structural features. The primary amine functionality contributes two distinct nitrogen-hydrogen stretching vibrations: asymmetric N-H stretching at 3400-3350 cm⁻¹ and symmetric N-H stretching at 3330-3280 cm⁻¹ [6] [7]. These sharp absorption bands are diagnostic for primary aliphatic amines and distinguish the compound from secondary or tertiary amine derivatives.

The thiazole ring system exhibits characteristic absorption bands including carbon-nitrogen stretching at 1595-1610 cm⁻¹ and carbon-carbon stretching at 1520-1540 cm⁻¹ [18] [19]. These vibrations reflect the aromatic character of the heterocycle and are consistent with literature values for substituted thiazole derivatives [20] [21]. Additional characteristic absorptions include aliphatic carbon-hydrogen stretching at 2920-2980 cm⁻¹, primary amine nitrogen-hydrogen bending (scissoring) at 1590-1610 cm⁻¹, and carbon-nitrogen stretching of the amine functionality at 1100-1250 cm⁻¹ [22] [23].

Lower frequency absorptions include thiazole ring vibrations in the region 1200-1500 cm⁻¹, nitrogen-hydrogen wagging (out-of-plane) at 650-900 cm⁻¹, and carbon-sulfur stretching at 600-700 cm⁻¹ [19] [24]. These characteristic frequencies provide a comprehensive fingerprint for compound identification and structural verification.

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible absorption spectrum of 2-(1,3-Thiazol-4-yl)ethanamine exhibits characteristic electronic transitions that reflect the extended π-electron system of the thiazole ring. The primary absorption features arise from π → π* transitions within the aromatic heterocycle, appearing in the wavelength range 240-280 nanometers with molar absorption coefficients of 5000-15000 M⁻¹cm⁻¹ [25] [26].

Additional electronic transitions include n → π* transitions involving nitrogen lone pair electrons at 290-320 nanometers with lower intensity (ε = 100-1000 M⁻¹cm⁻¹) and σ → σ* transitions of carbon-nitrogen bonds at 200-220 nanometers (ε = 1000-5000 M⁻¹cm⁻¹) [27] [28]. Charge transfer transitions between the thiazole ring and ethanamine substituent may contribute additional absorption features in the range 250-300 nanometers with moderate intensity (ε = 2000-8000 M⁻¹cm⁻¹) [26] [29].

The electronic absorption characteristics are consistent with the aromatic nature of the thiazole ring system and provide valuable information for photochemical applications and electronic structure analysis [28] [30]. The absorption features enable spectrophotometric quantification and serve as diagnostic markers for compound identification in complex mixtures.

Spectroscopic ParameterValue/RangeAssignment
¹H NMR Thiazole H-28.7-8.9 ppm (s)Aromatic proton
¹H NMR Thiazole H-57.0-7.3 ppm (s)Aromatic proton
¹³C NMR Thiazole C-2168-172 ppmAromatic carbon
¹³C NMR Thiazole C-4149-153 ppmAromatic carbon
MS Base Peakm/z 85[M-CH₂CH₂NH₂]⁺
IR N-H Stretch3400-3280 cm⁻¹Primary amine
IR C=N Stretch1595-1610 cm⁻¹Thiazole ring
UV-Vis λmax240-280 nmπ → π* transition

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Exact Mass

199.9942

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

7728-74-7

Wikipedia

Lilly 04431

Dates

Last modified: 08-15-2023
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2: Sobolev AS, Chirkov YuYu, Tertov VV, Kazarov AR. Effects of radioprotectors on the cAMP and cGMP systems. Radiat Environ Biophys. 1984;23(2):79-93. PubMed PMID: 6146160.
3: Goncharenko EN, Stoev SV, Antonova SV, Graevskaia EE. [Role of endogenous substances in creating a background of increased radioresistance. 16. Effect of AET derivatives on the endogenous background of radioresistance]. Radiobiologiia. 1982 Mar-Apr;22(2):252-5. Russian. PubMed PMID: 7115547.
4: Rónai E, Benkö G, Perjés I, Szabó DL. [Quantitative determination of the ratio of 2-aminothiazoline contamination in IXECUR enteric-coated dragees]. Acta Pharm Hung. 1981 Jul;51(4):173-6. Hungarian. PubMed PMID: 7293786.
5: Anwar AR, Kay AB. H1-receptor dependence of histamine-induced enhancement of human eosinophil C3b rosettes. Clin Exp Immunol. 1980 Oct;42(1):196-9. PubMed PMID: 6109584; PubMed Central PMCID: PMC1537069.
6: DILLEY J, DOULL J. PHARMACOLOGICAL AND TOXICOLOGICAL COMPOUNDS AS PROTECTIVE OR THERAPEUTIC AGENTS AGAINST RADIATION INJURY IN EXPERIMENTAL ANIMALS. I. EFFECTS OF 2-IMINO-THIAZOLIDINE-4-CARBOXYLIC ACID ON THE RADIOPROTECTIVE ACTIVITY OF VARIOUS CHEMICAL AGENTS. REP NO. 51. Q Prog Rep United States Air Force Radiat Lab Univ Chic. 1964 Apr 15;51:42-57. PubMed PMID: 14150450.
7: ZAPADNIUK VI. [Pharmacological studies on 3(-beta-aminoethyl)-2,4-thiazolidinedione hydrochloride]. Farmakol Toksikol. 1961 Nov-Dec;24:665-70. Russian. PubMed PMID: 14009835.

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